molecular formula C25H22ClFN6O B11265724 N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide

N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide

Cat. No.: B11265724
M. Wt: 476.9 g/mol
InChI Key: QHFVWAGPAXRNBR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including a benzyl group substituted with chlorine and fluorine, a dimethylphenyl group, and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinyl core: This can be achieved through a cyclization reaction involving appropriate hydrazine and triazole derivatives under acidic or basic conditions.

    Introduction of the dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.

    Attachment of the benzyl group: The benzyl group, substituted with chlorine and fluorine, can be introduced via a nucleophilic substitution reaction using a benzyl halide and a suitable nucleophile.

    Formation of the propanamide linkage: This final step involves the reaction of the intermediate with a suitable amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Benzyl derivatives with different substituents.

Scientific Research Applications

N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorobenzyl)-3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C25H22ClFN6O

Molecular Weight

476.9 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide

InChI

InChI=1S/C25H22ClFN6O/c1-15-3-5-18(11-16(15)2)21-13-22-25-30-29-23(32(25)9-10-33(22)31-21)7-8-24(34)28-14-17-4-6-20(27)19(26)12-17/h3-6,9-13H,7-8,14H2,1-2H3,(H,28,34)

InChI Key

QHFVWAGPAXRNBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC(=C(C=C5)F)Cl)C

Origin of Product

United States

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